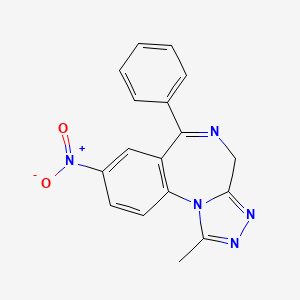
3-Bromo-2-hydroxyphenyl boronic acid
Vue d'ensemble
Description
3-Bromo-2-hydroxyphenyl boronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It has an average mass of 216.825 Da and a monoisotopic mass of 215.959335 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from Trimethyl borate and 2,6-Dibromophenol .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 bromine atom, and 3 oxygen atoms . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 340.0±52.0 °C at 760 mmHg, and a flash point of 159.4±30.7 °C .Chemical Reactions Analysis
This compound is involved in various organic reactions. It is used in Suzuki-Miyaura coupling, a reaction that forms carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 42.5±0.4 cm3, a polar surface area of 61 Å2, and a molar volume of 117.4±5.0 cm3 . It also has a polarizability of 16.9±0.5 10-24 cm3 and a surface tension of 68.7±5.0 dyne/cm .Applications De Recherche Scientifique
Experimental and Computational Studies
Karabacak et al. (2014) conducted a comprehensive study on 3-bromophenylboronic acid, a derivative of boronic acid, utilizing both experimental techniques (FT-IR, FT-Raman, UV–Vis, NMR) and theoretical (DFT) calculations. This research provides critical insights into the molecular structure and properties of boronic acid derivatives, laying the groundwork for further applications in materials science and organic synthesis Karabacak et al., 2014.
Boronic Acid in Synthetic Chemistry
The synthesis and applications of boronic acid derivatives have been widely explored due to their utility in Suzuki cross-coupling reactions, a cornerstone in creating biologically active compounds and pharmaceutical agents. For instance, Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, demonstrating the compound's potential in constructing glucose-sensing materials, highlighting the role of boronic acids in medicinal chemistry and sensor development Das et al., 2003.
Catalysis and Organic Reactions
Boronic acids have been identified as versatile catalysts in organic reactions. For example, Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic activity opens avenues for producing densely functionalized cyclohexanes, underscoring the importance of boronic acids in catalytic organic synthesis Hashimoto et al., 2015.
Boronic Acid in Sensor Development
Boronic acids have been pivotal in developing sensors, particularly for detecting saccharides and diol-containing compounds due to their ability to form reversible covalent bonds. Wannapob et al. (2010) utilized 3-aminophenylboronic acid to detect bacteria through affinity binding with diol-groups on bacterial cell walls. This application showcases the potential of boronic acids in environmental monitoring and healthcare Wannapob et al., 2010.
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-hydroxyphenyl boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, which can have significant downstream effects on the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, undergoing hydrolysis . This could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the pH of the environment strongly influences the rate of hydrolysis of boronic acids, with the reaction being considerably accelerated at physiological pH .
Safety and Hazards
Orientations Futures
While specific future directions for 3-Bromo-2-hydroxyphenyl boronic acid are not mentioned in the retrieved sources, boronic acids in general are widely used in organic synthesis and medicinal chemistry. They are key components in Suzuki-Miyaura coupling, which is a powerful tool for creating carbon-carbon bonds. This suggests that this compound will continue to be a valuable reagent in various chemical reactions .
Propriétés
IUPAC Name |
(3-bromo-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLYOUMVYALAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620053 | |
| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89488-24-4 | |
| Record name | (3-Bromo-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




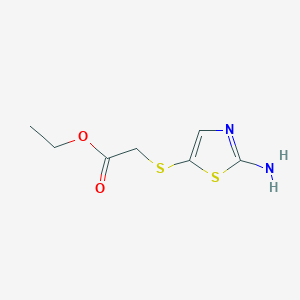


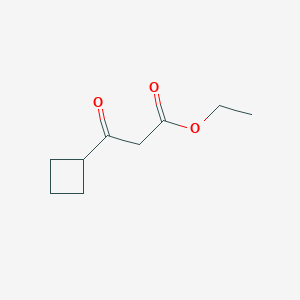
![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
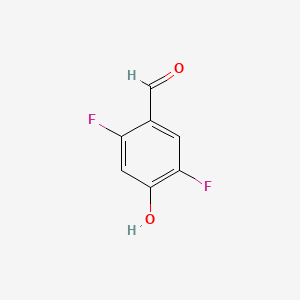
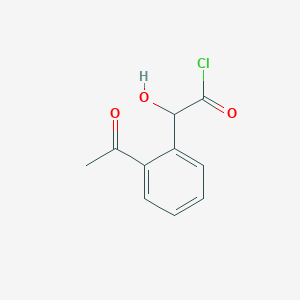

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)


